molecular formula C5H5N3O2 B12343389 2-Imino-6-methylpyrimidine-4,5-dione

2-Imino-6-methylpyrimidine-4,5-dione

Cat. No.: B12343389
M. Wt: 139.11 g/mol
InChI Key: NSJLGWCYHUNJGE-UHFFFAOYSA-N
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Description

2-Imino-6-methylpyrimidine-4,5-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-6-methylpyrimidine-4,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce waste. For example, using methyl cyanoacetate, urea, and sodium methylate as raw materials, the compound can be synthesized through cyclization followed by methylation .

Chemical Reactions Analysis

Types of Reactions: 2-Imino-6-methylpyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Imino-6-methylpyrimidine-4,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-6-methylpyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

    2-Amino-6-methylpyrimidine-4(3H)-thione: This compound has similar structural features but contains a thione group instead of an imino group.

    Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system.

Uniqueness: 2-Imino-6-methylpyrimidine-4,5-dione is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

2-imino-6-methylpyrimidine-4,5-dione

InChI

InChI=1S/C5H5N3O2/c1-2-3(9)4(10)8-5(6)7-2/h1H3,(H2,6,8,10)

InChI Key

NSJLGWCYHUNJGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)NC(=O)C1=O

Origin of Product

United States

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